1,3-Diiodo-2,4-dimethylbenzene
Overview
Description
1,3-Diiodo-2,4-dimethylbenzene is an organic compound with the molecular formula C8H8I2 It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 3 positions, and two methyl groups are substituted at the 2 and 4 positions
Preparation Methods
1,3-Diiodo-2,4-dimethylbenzene can be synthesized through several methodsThe reaction typically occurs under controlled conditions to ensure selective iodination at the desired positions .
Industrial production methods may involve similar iodination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1,3-Diiodo-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form diiodo-dimethylbenzoquinone or reduction to form diiodo-dimethylbenzene derivatives with different oxidation states.
Coupling Reactions: The iodine atoms can participate in coupling reactions such as the Suzuki-Miyaura coupling, where they are replaced by aryl or vinyl groups using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the original methyl groups retained.
Scientific Research Applications
1,3-Diiodo-2,4-dimethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s derivatives may have potential applications in drug discovery and development. Its iodine atoms can be used for radiolabeling, which is useful in imaging and diagnostic techniques.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diiodo-2,4-dimethylbenzene depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and coupling reactions. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize reaction intermediates and transition states .
In biological applications, the iodine atoms can interact with biological molecules, potentially affecting their function and activity. The compound’s structure allows it to participate in halogen bonding and other non-covalent interactions, which can influence its behavior in biological systems.
Comparison with Similar Compounds
1,3-Diiodo-2,4-dimethylbenzene can be compared with other similar compounds, such as:
1,4-Diiodo-2,5-dimethylbenzene: This compound has iodine atoms at the 1 and 4 positions and methyl groups at the 2 and 5 positions.
1,3,4,6-Tetraiodo-2,5-dimethylbenzene: This compound has four iodine atoms and two methyl groups, making it more reactive and suitable for different applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it versatile for various applications.
Properties
IUPAC Name |
1,3-diiodo-2,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZPKIUVWDVEOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502475 | |
Record name | 1,3-Diiodo-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4102-47-0 | |
Record name | 1,3-Diiodo-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4102-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diiodo-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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